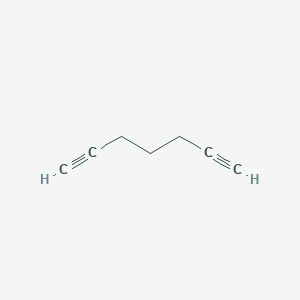

1,6-Heptadiyne

説明

特性

IUPAC Name |

hepta-1,6-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-3-5-7-6-4-2/h1-2H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPZSDWVQWRAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30523-92-3 | |

| Record name | Poly(1,6-heptadiyne) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30523-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2062373 | |

| Record name | 1,6-Heptadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,6-Heptadiyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

25.3 [mmHg] | |

| Record name | 1,6-Heptadiyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2396-63-6 | |

| Record name | 1,6-Heptadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Heptadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Heptadiyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Heptadiyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Heptadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hepta-1,6-diyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-HEPTADIYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q2T7VS4RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Heptadiyne: Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptadiyne, systematically named hepta-1,6-diyne, is a terminal alkyne that serves as a versatile building block in organic synthesis.[1][2] Its linear C7 carbon chain is flanked by two reactive terminal triple bonds, making it a valuable precursor for the synthesis of complex cyclic molecules and polymers. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectral data, and key reactions of this compound, with a focus on its application in polymerization and cycloaddition reactions.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a seven-carbon chain with triple bonds at the first and sixth positions.

-

Molecular Formula: C₇H₈[1]

-

CAS Number: 2396-63-6[1]

-

Canonical SMILES: C#CCCCC#C[3]

-

InChI Key: RSPZSDWVQWRAEF-UHFFFAOYSA-N[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, handling, and use in chemical reactions.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 92.14 g/mol | [3] |

| Density | 0.805 g/mL at 25 °C | [3] |

| Boiling Point | 111.5 °C | [3] |

| Melting Point | -85 °C | |

| Refractive Index | n20/D 1.441 | [3] |

| Flash Point | 9 °C (48.2 °F) - closed cup | [3] |

| Vapor Pressure | 25.9 mmHg at 25 °C | [4] |

Spectral Data

| Spectrum Type | Key Peaks and Chemical Shifts | Reference |

| ¹H NMR | The terminal alkyne protons (HC≡) typically appear around 2.5-3.5 ppm. The methylene (B1212753) protons adjacent to the triple bonds and in the center of the chain will have distinct chemical shifts. | [5] |

| ¹³C NMR | The sp-hybridized carbons of the terminal alkynes (HC≡C -) are expected in the range of 68-90 ppm. The sp³-hybridized methylene carbons will appear further upfield. | [6] |

| Infrared (IR) | A sharp peak around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkynes. A weaker absorption around 2118 cm⁻¹ is characteristic of the C≡C triple bond stretch. | [7] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will be observed at m/z = 92. Common fragmentation patterns for alkynes involve cleavage of the bonds adjacent to the triple bond. The top peak is often observed at m/z = 91. | [1] |

Key Reactions and Experimental Protocols

This compound is a substrate for a variety of chemical transformations, most notably polymerization and cycloaddition reactions.

Polymerization of this compound

This compound can undergo cyclopolymerization to form poly(this compound), a conjugated polymer with interesting electronic properties.

This protocol is a general procedure for the polymerization of this compound in dimethyl formamide (B127407) (DMF) with different initiators.

Materials:

-

This compound

-

Dimethyl formamide (DMF), anhydrous

-

Initiator (e.g., KSCN, KBr, KCl, or KI)

-

Nitrogen gas, oxygen-free

-

Polymerization tube with inlet and outlet

-

Thermostatic bath

-

Condenser

Procedure:

-

In a polymerization tube, combine the desired volume of a stock solution of this compound in DMF with a stock solution of the chosen initiator in DMF.

-

Adjust the total volume of the reaction mixture to the desired concentration with additional anhydrous DMF.

-

Deaerate the reaction mixture by bubbling oxygen-free nitrogen gas through it for 15 minutes.

-

Seal the polymerization tube and place it in a preheated thermostatic bath set to 110 °C.

-

To prevent the loss of solvent and monomer, equip the top of the polymerization tube with a condenser through which ice-cold water is circulated.

-

Allow the polymerization to proceed for the desired amount of time (e.g., up to 72 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them using UV-visible spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the polymer by vacuum evaporation of the solvent to obtain a residue.

-

Wash the residue with a minimal amount of distilled water to remove any unreacted monomer and initiator.

-

Dry the resulting polymer, poly(this compound), under vacuum.

Ruthenium-Catalyzed [2+2+2] Cycloaddition

This compound is an excellent substrate for transition metal-catalyzed cycloaddition reactions. The ruthenium-catalyzed [2+2+2] cycloaddition of this compound with another alkyne is a powerful method for the synthesis of substituted benzene (B151609) derivatives.[8]

This protocol provides a general guideline for the ruthenium-catalyzed cycloaddition of this compound with a mono-alkyne.

Materials:

-

This compound

-

A mono-alkyne (e.g., an internal or terminal alkyne)

-

Ruthenium catalyst (e.g., Cp*RuCl(cod))

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve this compound and the mono-alkyne in the anhydrous solvent.

-

To this solution, add a catalytic amount of the ruthenium catalyst (e.g., 1-5 mol%).

-

Stir the reaction mixture at ambient temperature.

-

Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, quench the reaction if necessary.

-

Purify the product by column chromatography on silica (B1680970) gel to isolate the desired bicyclic benzene derivative.

Visualization of Reaction Mechanism

The following diagram illustrates the proposed mechanism for the ruthenium-catalyzed [2+2+2] cycloaddition of this compound and a generic alkyne.

Caption: Ruthenium-catalyzed [2+2+2] cycloaddition of this compound.

References

- 1. This compound | C7H8 | CID 337121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound 97 2396-63-6 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. Solved IV: Alkynes IR Spectrum of 1-pentyne IR Spectrum of | Chegg.com [chegg.com]

- 8. chesci.com [chesci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,6-Heptadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptadiyne is a colorless to light yellow liquid organic compound with the chemical formula C₇H₈. It is a terminal di-alkyne, meaning it possesses two triple bonds at the ends of its seven-carbon chain. This structure imparts significant reactivity, making it a valuable building block in organic synthesis, particularly in the formation of cyclic compounds and polymers. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and a visualization of its key reactive behavior.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory use and theoretical considerations.

| Property | Value | References |

| Molecular Formula | C₇H₈ | [1][2][3][4][5] |

| Molecular Weight | 92.14 g/mol | [1][2][3][4][5][6][7][8] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][9] |

| Boiling Point | 109-112.2 °C | [1][3][5][7][8][10][11][12] |

| Melting Point | -85 °C | [5][13] |

| Density | 0.805 - 0.825 g/mL at 20-25 °C | [3][5][7][8][10][11] |

| Refractive Index (n20/D) | 1.441 - 1.452 | [1][3][5][7][8][9][10][11][12] |

| Solubility | Insoluble in water | [12][13][14] |

| Flash Point | 6.8 - 9 °C | [1][10][11] |

| CAS Number | 2396-63-6 | [1][2][3][4][5][7][8][9] |

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the reactivity of its two terminal alkyne functional groups. These groups are susceptible to a variety of chemical transformations, making this compound a versatile precursor in organic synthesis.

Key reactions include:

-

Cycloaddition Reactions: The terminal alkynes can participate in various cycloaddition reactions, such as [2+2+2] cycloadditions, to form complex cyclic and polycyclic systems.[8]

-

Polymerization: this compound can undergo cyclopolymerization to produce conjugated polymers with interesting electronic and optical properties.[8] This process involves the intramolecular cyclization of the monomer followed by intermolecular polymerization. The structure of the resulting polymer, particularly the size of the rings in the backbone (five- or six-membered), can be influenced by the choice of catalyst.

-

Deprotonation and Nucleophilic Attack: The terminal protons on the alkyne groups are weakly acidic and can be removed by a strong base to form acetylides. These acetylides are potent nucleophiles and can be used to form new carbon-carbon bonds.

Due to its reactivity, this compound is a valuable starting material for the synthesis of a range of molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[3]

Experimental Protocols

Synthesis

A common synthetic route to terminal alkynes involves the alkylation of acetylene (B1199291) or a protected form thereof. For this compound, a plausible synthesis would involve the reaction of a three-carbon di-electrophile with two equivalents of an acetylide anion. For example, the reaction of 1,3-dibromopropane (B121459) with two equivalents of sodium acetylide in a suitable solvent like liquid ammonia (B1221849) would be a logical approach.

Generalized Protocol:

-

In a flask equipped with a stirrer and a cold finger condenser, liquid ammonia is condensed.

-

A catalytic amount of an iron(III) salt is added, followed by the slow addition of sodium metal to form sodium amide.

-

Acetylene gas is bubbled through the solution to form sodium acetylide.

-

1,3-Dibromopropane is added dropwise to the solution of sodium acetylide.

-

The reaction is allowed to proceed for a specified time, after which the ammonia is allowed to evaporate.

-

The reaction mixture is quenched with water, and the organic product is extracted with an organic solvent.

-

The organic layer is dried and the solvent is removed to yield crude this compound.

Purification

The primary method for purifying a volatile liquid like this compound is distillation.[13]

Generalized Protocol:

-

The crude this compound is placed in a round-bottom flask suitable for distillation.

-

A distillation apparatus is assembled, including a condenser and a receiving flask.

-

The flask is heated gently to the boiling point of this compound.

-

The fraction that distills over at the correct boiling point is collected as the purified product.

-

Due to its relatively low boiling point, simple distillation at atmospheric pressure should be effective for separating it from less volatile impurities.[13]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal alkyne protons (≡C-H) and the methylene (B1212753) protons (-CH₂-). The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp-hybridized carbons of the triple bonds and the sp³-hybridized carbons of the methylene groups.

Generalized ¹H NMR Acquisition Protocol:

-

Prepare a dilute solution of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Place the sample in an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Typical acquisition parameters for a small molecule like this compound would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., -1 to 12 ppm), and a relaxation delay appropriate for quantitative analysis if needed.[1][3][6][10]

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.

Generalized FTIR Analysis Protocol for a Liquid Sample:

-

Ensure the FTIR spectrometer's sample holder and any windows (e.g., NaCl or KBr plates) are clean and dry.

-

A background spectrum is run without the sample.

-

A small drop of the liquid this compound is placed between two salt plates to create a thin film.[2][4][5][11][12]

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

-

The sample spectrum is then acquired.

-

Key characteristic peaks to look for in the IR spectrum of this compound include:

-

A sharp, strong C≡C stretch around 2100-2260 cm⁻¹.

-

A sharp, strong ≡C-H stretch around 3250-3350 cm⁻¹.

-

C-H stretches from the methylene groups around 2850-3000 cm⁻¹.

-

Reaction Pathway Visualization

The cyclopolymerization of this compound is a key reaction that highlights its chemical utility. The following diagram illustrates a simplified representation of this process, leading to a polymer with a conjugated backbone.

Caption: Simplified workflow of this compound cyclopolymerization.

Safety Information

This compound is a highly flammable liquid and vapor.[12] It should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound for researchers and professionals in the chemical sciences. The provided data and protocols are intended to support laboratory work and further investigation into the applications of this versatile molecule.

References

- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Alcyopterosin O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound 97 2396-63-6 [sigmaaldrich.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. researchgate.net [researchgate.net]

- 13. How To [chem.rochester.edu]

- 14. physics.emu.edu.tr [physics.emu.edu.tr]

The Synthesis of 1,6-Heptadiyne and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptadiyne is a versatile linear C7 hydrocarbon featuring terminal alkyne functional groups. This arrangement of two triple bonds separated by a flexible three-carbon tether makes it a valuable building block in a variety of chemical transformations. Its derivatives are key intermediates in the synthesis of complex cyclic molecules, polymers, and have potential applications in materials science and medicinal chemistry. This technical guide provides an in-depth overview of the synthesis of this compound and its derivatives, focusing on experimental protocols, quantitative data, and relevant applications for researchers in the field.

Core Synthesis of this compound

The most common and adaptable method for the synthesis of this compound and its 4-substituted derivatives is based on the alkylation of a malonic ester with propargyl bromide.

General Reaction Scheme

The synthesis of 4,4-disubstituted this compound derivatives generally follows the pathway of a double alkylation of a substituted malonic ester with propargyl bromide. A representative example is the synthesis of 4,4-bis((tert-butyldimethylsiloxy)methyl)-1,6-heptadiyne.

Caption: Synthesis of a 4,4-disubstituted this compound derivative.

Experimental Protocol: Synthesis of 4,4-Bis((tert-butyldimethylsiloxy)methyl)-1,6-heptadiyne[1]

Materials:

-

Diethyl dipropargylmalonate

-

Lithium aluminum hydride (LiAlH₄)

-

Diethyl ether (anhydrous)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

N,N-Dimethylformamide (DMF)

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reduction of Diethyl Dipropargylmalonate:

-

A solution of diethyl dipropargylmalonate (33 g, 140 mmol) in 80 mL of anhydrous diethyl ether is prepared.[1]

-

This solution is added dropwise over 1 hour to a stirred suspension of LiAlH₄ (8.83 g, 220 mmol) in 300 mL of anhydrous diethyl ether at room temperature.[1]

-

The reaction mixture is then refluxed for an additional 6 hours.[1]

-

After cooling, water is carefully added dropwise to quench the excess LiAlH₄ until the grey suspension turns white and hydrogen gas evolution ceases.

-

The mixture is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure to yield the intermediate diol.

-

-

Silylation of the Diol:

-

The crude diol is dissolved in DMF.

-

Imidazole and TBDMS-Cl are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then partitioned between diethyl ether and water.

-

The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

-

The final product, 4,4-bis((tert-butyldimethylsiloxy)methyl)-1,6-heptadiyne, is purified by distillation.[1]

-

Synthesis of this compound Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives with tailored properties.

4,4-Disubstituted 1,6-Heptadiynes

A notable example is the synthesis of 4,4-dimethyl-1,6-heptadiyne, which can be achieved in four steps starting from commercially available dimedone.[2][3] This process involves C-C bond-cleaving fragmentation and elimination methods.[2]

| Derivative | Starting Material | Key Reagents | Overall Yield | Reference |

| 4,4-Dimethyl-1,6-heptadiyne | Dimedone | 1. VAT, 2. LDA, 3. Dehydration, 4. Decarboxylation | ~76% | [4] |

| 4,4-Bis((tert-butyldimethylsiloxy)methyl)-1,6-heptadiyne | Diethyl dipropargylmalonate | 1. LiAlH₄, 2. TBDMS-Cl, Imidazole | 76% (distilled product) | [1] |

Cycloaddition Reactions

This compound and its derivatives are excellent substrates for various cycloaddition reactions, providing access to complex polycyclic systems. Ruthenium-catalyzed [2+2+2] cycloadditions are particularly noteworthy. For instance, the reaction of a substituted this compound with norbornene in the presence of a ruthenium(II) catalyst can yield tandem [2+2+2]/[4+2] cycloaddition products.

Caption: Ruthenium-catalyzed cycloaddition of this compound.

Spectroscopic Data of this compound

Accurate characterization of this compound is crucial for its use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈ | [5] |

| Molecular Weight | 92.14 g/mol | [5] |

| Boiling Point | 111.5 °C | |

| Density | 0.805 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.441 |

¹H and ¹³C NMR Data of this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H NMR | ~1.80 | quintet | C4-H₂ | |

| ~1.95 | t | C1-H, C7-H | ||

| ~2.20 | m | C3-H₂, C5-H₂ | ||

| ¹³C NMR | ~17.9 | C4 | ||

| ~27.5 | C3, C5 | |||

| ~68.5 | C1, C7 | |||

| ~83.5 | C2, C6 |

Note: NMR data is approximate and can vary slightly based on the solvent and instrument used. Data compiled from publicly available spectral databases.[5]

Applications in Drug Development

While direct applications of the parent this compound in pharmaceuticals are not widely documented, the 1,6-diyne and more broadly, the diyne motif, is a significant pharmacophore in medicinal chemistry. The enediyne class of natural products, for instance, exhibits potent antitumor activity.[6] The diyne functionality is also present in various biologically active synthetic molecules.

The rigid and linear nature of the alkyne groups, combined with the conformational flexibility of the propylene (B89431) linker in this compound, allows it to be used as a scaffold for the synthesis of diverse molecular architectures. These can be designed to interact with biological targets. For example, 1,3-diyne compounds have been investigated as potential antidepressant agents.[7] The synthesis of macrocycles containing a 1,3-diyne moiety has also been explored for the development of compounds with antitumor activity.[8]

The synthetic accessibility of substituted 1,6-heptadiynes makes them attractive starting points for generating libraries of compounds for high-throughput screening in drug discovery campaigns. The terminal alkynes are particularly useful for modification via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide variety of functional groups.

As research in this area is ongoing, it is plausible that novel derivatives of this compound will emerge as promising candidates for various therapeutic applications. The synthetic methodologies outlined in this guide provide a solid foundation for the exploration of this chemical space.

Conclusion

This compound and its derivatives are valuable and versatile building blocks in organic synthesis. The malonic ester-based synthesis provides a reliable route to a variety of substituted analogs. The ability of these compounds to undergo cycloaddition reactions and serve as scaffolds for further functionalization underscores their importance. While the direct application of this compound in drug development is still an emerging area, the prevalence of the diyne motif in biologically active molecules suggests significant potential for its derivatives in medicinal chemistry. The experimental protocols and data presented in this guide are intended to be a valuable resource for researchers working in this exciting field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Alcyopterosin O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C7H8 | CID 337121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Scientists discover new natural source of potent anti-cancer drugs - ecancer [ecancer.org]

- 7. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01268C [pubs.rsc.org]

- 8. Targeted Synthesis and Antitumor Activity In Vitro Macrodiolides Containing 1Z,5Z-Diene and 1,3-Diyne Moieties [mdpi.com]

Spectroscopic Profile of 1,6-Heptadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,6-heptadiyne (CAS No. 2396-63-6), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data Summary

The empirical formula of this compound is C₇H₈, with a molecular weight of 92.14 g/mol .[1][2][3] Its structure is characterized by a seven-carbon chain with terminal alkyne groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.25 | Triplet of triplets (tt) | 2H | H-3, H-5 |

| ~2.00 | Triplet (t) | 2H | H-1, H-7 |

| ~1.70 | Quintet | 4H | H-2, H-4, H-6 |

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~83.0 | C-1, C-7 |

| ~68.5 | C-2, C-6 |

| ~27.5 | C-4 |

| ~17.5 | C-3, C-5 |

Note: Spectra are typically proton-decoupled.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~2900 | Medium | C-H stretch (alkane) |

| ~2120 | Weak | C≡C stretch (alkyne) |

| ~1450 | Medium | CH₂ bend (alkane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 92 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High | [M-H]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

| 51 | Moderate | [C₄H₃]⁺ |

| 39 | High | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Technique: Standard proton NMR experiment.

-

Parameters: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher frequency NMR spectrometer.

-

Solvent: CDCl₃

-

Technique: Proton-decoupled ¹³C NMR experiment.

-

Parameters: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A relaxation delay may be adjusted to ensure accurate integration if quantitative analysis is required.

Infrared (IR) Spectroscopy

Sample Preparation:

-

As this compound is a liquid, a neat spectrum can be obtained.

-

A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

IR Spectrum Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Technique: Transmission.

-

Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

-

For a volatile liquid like this compound, direct injection or gas chromatography (GC) can be used for sample introduction.

Mass Spectrum Acquisition:

-

Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Detection: The mass spectrum is scanned over a relevant m/z range (e.g., 10-200 amu).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Detailed workflow for NMR analysis of this compound.

References

Commercial Availability and Applications of 1,6-Heptadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptadiyne (CAS No. 2396-63-6) is a versatile terminal alkyne that serves as a valuable building block in a variety of chemical syntheses. Its bifunctional nature, with reactive terminal alkynes at both ends of a flexible seven-carbon chain, allows for its use in the construction of complex molecular architectures. This guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its application in polymerization and cycloaddition reactions.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity and available grades can vary between suppliers, which is a critical consideration for experimental design. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number(s) | Purity/Grade(s) | Available Quantities |

| Sigma-Aldrich | 407437 | 97% | 1g, 5g |

| Thermo Scientific Chemicals | A11318 | 97% | 5g, 25g |

| TCI (Tokyo Chemical Industry) | H0483 | >98.0% (GC) | 1mL, 5mL |

| Oakwood Chemical | 009258 | 97% | 5g, 25g |

| Santa Cruz Biotechnology | sc-255951 | - | Contact for details |

| GFS Chemicals | 3158 | 97% | 50g |

| XIAMEN EQUATION CHEMICAL CO., LTD | - | Industrial Grade, 99% | Bulk quantities |

| Suzhou Yacoo Science Co., Ltd. | H00479 | - | Contact for details |

| Matrix Fine Chemicals | MM2396636 | - | Small and large quantities |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 2396-63-6 | [1][2] |

| Molecular Formula | C₇H₈ | [1][2] |

| Molecular Weight | 92.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 111.5 °C (lit.) | [5] |

| Density | 0.805 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.441 (lit.) | [5] |

| Flash Point | 9 °C (48.2 °F) - closed cup | [1][6] |

| Solubility | Insoluble in water. | [7] |

| Storage Temperature | 2-8°C, in a cool, dry, and well-ventilated place away from strong oxidizing agents. | [5][7] |

Experimental Protocols

This compound is a key monomer in the synthesis of conjugated polymers and a substrate in various cycloaddition reactions to form cyclic and bicyclic structures. The following sections provide detailed experimental methodologies for these transformations.

Polymerization of this compound

The polymerization of this compound can be achieved using various catalytic systems, including Ziegler-Natta catalysts and Grubbs-type olefin metathesis catalysts, to produce poly(this compound), a conjugated polymer with interesting electronic and optical properties.

Experimental Protocol: Synthesis of Poly(this compound) using a Ziegler-Natta Catalyst

This protocol is based on procedures described in the literature for the polymerization of terminal alkynes.

Materials:

-

This compound

-

Ziegler-Natta catalyst (e.g., a mixture of TiCl₄ and Al(C₂H₅)₃)

-

Anhydrous toluene (B28343)

-

Methanol

-

Nitrogen or Argon gas supply

-

Schlenk line and glassware

Procedure:

-

All glassware should be oven-dried and cooled under a stream of inert gas (N₂ or Ar).

-

In a Schlenk flask equipped with a magnetic stir bar, add the Ziegler-Natta catalyst components in anhydrous toluene under an inert atmosphere. The specific ratio of the catalyst components should be based on established literature procedures.

-

Cool the catalyst mixture to the desired reaction temperature (e.g., 0 °C or room temperature).

-

Slowly add a solution of this compound in anhydrous toluene to the catalyst mixture via a syringe or dropping funnel over a period of 30 minutes.

-

Allow the reaction to stir at the specified temperature for the desired reaction time (typically several hours).

-

Quench the polymerization by the slow addition of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.

-

Characterize the resulting poly(this compound) using techniques such as GPC (for molecular weight and polydispersity), NMR spectroscopy (for structure confirmation), and UV-Vis spectroscopy (to determine the extent of conjugation).

Ruthenium-Catalyzed [2+2+2] Cycloaddition

Ruthenium complexes are effective catalysts for the [2+2+2] cycloaddition of diynes, such as this compound, with various alkynes or alkenes. This reaction provides a powerful method for the synthesis of substituted benzene (B151609) derivatives and other cyclic compounds.

Experimental Protocol: Ruthenium-Catalyzed [2+2+2] Cycloaddition of this compound with an Alkyne

This protocol is a general representation based on published procedures for ruthenium-catalyzed cycloadditions.

Materials:

-

This compound

-

Co-cyclization partner (e.g., a terminal or internal alkyne)

-

Ruthenium catalyst (e.g., Cp*RuCl(cod) or [RuCl₂(p-cymene)]₂)

-

Anhydrous solvent (e.g., THF, toluene, or 1,2-dichloroethane)

-

Nitrogen or Argon gas supply

-

Schlenk line and glassware

Procedure:

-

Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.

-

In a Schlenk flask, dissolve the ruthenium catalyst in the anhydrous solvent.

-

Add the co-cyclization partner to the catalyst solution.

-

Add a solution of this compound in the anhydrous solvent to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the catalyst and substrates) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterize the purified cycloadduct by NMR spectroscopy, mass spectrometry, and other relevant analytical techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. researchgate.net [researchgate.net]

- 5. Ruthenium-catalyzed cycloaddition of alkynes and organic azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. community.wvu.edu [community.wvu.edu]

- 7. chesci.com [chesci.com]

Section 1: 2-(4-bromobenzylidene)malononitrile

It appears there has been a misunderstanding in the initial query. The provided CAS number, 2396-63-6, corresponds to the chemical compound 1,6-Heptadiyne . However, the request for an in-depth technical guide suitable for drug development professionals, including details on signaling pathways, suggests an interest in a biologically active molecule. The mention of 2-(4-bromobenzylidene)malononitrile (B1330092) within the request's context points to this being the likely compound of interest.

This guide will therefore address both compounds to ensure completeness. The primary focus will be on 2-(4-bromobenzylidene)malononitrile due to its greater relevance to the specified audience and requirements. A summary of the properties and safety of this compound will also be provided.

Synonyms: [(4-Bromophenyl)methylene]propanedinitrile, α-Cyano-4-bromocinnamonitrile CAS Number: 2826-24-6

An in-depth technical guide on the properties, biological activity, and safety of 2-(4-bromobenzylidene)malononitrile.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-bromobenzylidene)malononitrile is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅BrN₂ | [1][2] |

| Molecular Weight | 233.067 g/mol | [1] |

| Melting Point | 160-162 °C | [1] |

| Boiling Point | 354.3 °C at 760 mmHg | [1] |

| Flash Point | 168.1 °C | [1] |

| Density | 1.557 g/cm³ | [1] |

| Vapor Pressure | 3.37E-05 mmHg at 25°C | [1] |

| LogP | 2.88 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Biological Activity and Signaling Pathways

Further research is needed to fully elucidate the biological activities and signaling pathways associated with 2-(4-bromobenzylidene)malononitrile.

Experimental Protocols

Safety and Toxicology

2-(4-bromobenzylidene)malononitrile is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category |

| Acute Toxicity, Oral | 3 |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

GHS Pictograms:

Danger

Hazard Statements:

-

H301: Toxic if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 2: this compound

Synonyms: Hepta-1,6-diyne CAS Number: 2396-63-6

A summary of the core properties and safety information for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈ | [3] |

| Molecular Weight | 92.14 g/mol | [3] |

| Physical State | Liquid | [4][5] |

| Appearance | Colorless to light yellow | [5][6] |

| Boiling Point | 111.5 - 112 °C | [5][7] |

| Melting Point | -85 °C | [5] |

| Flash Point | 9 °C (48.2 °F) - closed cup | [5] |

| Density | 0.805 g/mL at 25 °C | |

| Refractive Index | n20/D 1.441 | |

| Water Solubility | Insoluble | [4][6] |

Applications

This compound is utilized in organic synthesis. For instance, it is a reactant in the preparation of neomycin-benzimidazole conjugates for recognizing HIV-TAR RNA.[] It can also be used to prepare free-standing polymer films of poly(this compound).[6]

Safety Information

This compound is a highly flammable liquid and vapor.[5]

GHS Pictograms: GHS02

Signal Word: Danger

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use only non-sparking tools.

-

P243: Take precautionary measures against static discharge.

Storage: Store in a well-ventilated place. Keep cool.[5] Recommended storage temperature is 2-8°C.[4]

Personal Protective Equipment:

-

Eyeshields

-

Gloves

-

Dust mask type N95 (US)

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and analysis of a chemical compound like this compound, based on common laboratory practices.

References

- 1. lookchem.com [lookchem.com]

- 2. 2-(4-Bromobenzylidene)malononitrile | C10H5BrN2 | CID 219340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 2396-63-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound CAS#: 2396-63-6 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. CAS 2396-63-6: this compound | CymitQuimica [cymitquimica.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to the Isomers of C₇H₁₂ Alkynes

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alkyne isomers with the molecular formula C₇H₁₂, which aligns with the general formula for alkynes (CₙH₂ₙ₋₂). While the requested molecular formula was C₇H₈, it is highly probable that this was a typographical error, as C₇H₈ has a degree of unsaturation of four, which is uncharacteristic for simple acyclic alkynes. This guide will primarily focus on the isomers of C₇H₁₂ and will also briefly discuss the theoretical structural possibilities for alkyne isomers of C₇H₈.

Alkyne Isomers of C₇H₁₂

The molecular formula C₇H₁₂ corresponds to a variety of structural isomers of alkynes, which can be categorized based on their carbon skeleton: heptynes, methylhexynes, dimethylpentynes, and ethylpentynes. These isomers can be further classified as either terminal or internal alkynes, a distinction that significantly influences their chemical reactivity.

Physicochemical Properties of C₇H₁₂ Alkyne Isomers

The following tables summarize the key physicochemical properties of the known acyclic alkyne isomers of C₇H₁₂. These properties are crucial for their separation, identification, and application in synthesis.

Table 1: Heptyne Isomers

| IUPAC Name | Structure | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) |

| 1-Heptyne | CH₃(CH₂)₄C≡CH | 628-71-7 | 99-100[1] | -81[1] | 0.733[1] | 1.408[1] |

| 2-Heptyne | CH₃(CH₂)₃C≡CCH₃ | 1119-65-9 | 110-111[2] | - | 0.745[2] | 1.423[2] |

| 3-Heptyne | CH₃CH₂CH₂C≡CCH₂CH₃ | 2586-89-2 | 105-106[3] | -130.5 | 0.741[3] | 1.4225[3] |

Table 2: Methylhexyne Isomers

| IUPAC Name | Structure | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) |

| 3-Methyl-1-hexyne | CH₃CH₂CH₂CH(CH₃)C≡CH | 40276-93-5 | 85 | - | 0.710 | 1.402 |

| 4-Methyl-1-hexyne | CH₃CH₂CH(CH₃)CH₂C≡CH | 3901-79-9 | 93-94 | - | 0.723 | 1.409 |

| 5-Methyl-1-hexyne (B1585820) | (CH₃)₂CHCH₂CH₂C≡CH | 2203-80-7 | 91[4] | -124 | 0.728[5] | 1.407[5] |

| 4-Methyl-2-hexyne | CH₃CH₂CH(CH₃)C≡CCH₃ | 20198-49-6 | 99.54[6] | -107.6[6] | 0.7341[6] | 1.4144[6] |

| 5-Methyl-2-hexyne | (CH₃)₂CHCH₂C≡CCH₃ | 53566-37-3 | 102[7] | -92.9[7] | 0.738[7] | 1.4150[7] |

Table 3: Dimethylpentyne Isomers

| IUPAC Name | Structure | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) |

| 3,3-Dimethyl-1-pentyne | CH₃CH₂C(CH₃)₂C≡CH | 926-75-0 | 77-78 | - | 0.713 | 1.402 |

| 4,4-Dimethyl-1-pentyne | (CH₃)₃CCH₂C≡CH | 13361-63-2 | 73 | -75[8] | 0.715[8] | 1.403[8] |

| 4,4-Dimethyl-2-pentyne | (CH₃)₃CC≡CCH₃ | 999-78-0 | 83[2] | - | 0.718[2] | 1.4085[2] |

Table 4: Ethylpentyne Isomers

| IUPAC Name | Structure | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) |

| 3-Ethyl-1-pentyne | (CH₃CH₂)₂CHC≡CH | 21020-26-8 | 88[3] | - | 0.725[3] | 1.404[3] |

Isomer Classification of C₇H₁₂ Alkynes

The structural diversity of C₇H₁₂ alkynes can be visualized through a classification diagram based on their carbon skeleton.

References

- 1. 5-methyl-1-hexyne [stenutz.eu]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3-ethyl-1-pentyne [stenutz.eu]

- 4. 5-Methyl-1-hexyne - Starshinechemical [starshinechemical.com]

- 5. 5-Methyl-1-hexyne 97 2203-80-7 [sigmaaldrich.com]

- 6. 4-METHYL-2-HEXYNE CAS#: 20198-49-6 [m.chemicalbook.com]

- 7. 5-METHYL-2-HEXYNE [chembk.com]

- 8. 4,4-dimethyl-1-pentyne [stenutz.eu]

The Core Reactivity of Terminal Alkynes in 1,6-Heptadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique electronic and structural properties of terminal alkynes confer a rich and versatile reactivity upon 1,6-heptadiyne and its derivatives. This technical guide delves into the fundamental transformations of these substrates, with a focus on cyclization reactions that lead to diverse and complex molecular architectures. The strategic manipulation of reaction conditions and catalysts allows for precise control over the formation of carbocyclic and heterocyclic systems, making 1,6-heptadiynes valuable building blocks in organic synthesis and drug discovery. This document provides a comprehensive overview of key reactive pathways, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Metal-Catalyzed Cycloisomerization: A Gateway to Bridged and Fused Ring Systems

The intramolecular cycloisomerization of 1,6-diynes, including this compound, is a powerful strategy for the construction of intricate cyclic frameworks. Gold and other transition metals have proven to be particularly effective catalysts for these transformations, proceeding through distinct mechanistic pathways that are highly dependent on the catalyst and substrate structure.

Gold-Catalyzed Cycloisomerization

Gold(I) catalysts are renowned for their ability to activate the carbon-carbon triple bonds of 1,6-diynes, initiating a cascade of events that lead to the formation of various cyclic products. The reaction often proceeds through the formation of a gold-carbene intermediate, which can then undergo further intramolecular reactions.

A notable application is the gold-catalyzed cycloisomerization of 3-alkoxy-1,6-diynes, which provides an atom-economical route to bicyclo[2.2.1]hept-5-en-2-ones. The regioselectivity of this reaction with unsymmetrical starting materials can be influenced by both electronic and steric factors.

Quantitative Data for Gold(I)-Catalyzed Cycloisomerization of 3-Alkoxy-1,6-diynes

| Entry | R¹ | R² | R³ | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ph | Ph | Me | AuCl(PPh₃)/AgOTf (5) | DCE | 80 | 2 | 85 |

| 2 | 4-MeC₆H₄ | 4-MeC₆H₄ | Me | AuCl(PPh₃)/AgOTf (5) | DCE | 80 | 2 | 82 |

| 3 | 4-MeOC₆H₄ | 4-MeOC₆H₄ | Me | AuCl(PPh₃)/AgOTf (5) | DCE | 80 | 2 | 75 |

| 4 | 4-FC₆H₄ | 4-FC₆H₄ | Me | AuCl(PPh₃)/AgOTf (5) | DCE | 80 | 2 | 88 |

| 5 | Ph | Me | Me | AuCl(PPh₃)/AgOTf (5) | DCE | 80 | 3 | 65 |

| 6 | Ph | H | Me | AuCl(PPh₃)/AgOTf (5) | DCE | 80 | 5 | 40 |

Experimental Protocol: General Procedure for Gold(I)-Catalyzed Cycloisomerization

To a solution of the 3-alkoxy-1,6-diyne (0.2 mmol) in 1,2-dichloroethane (B1671644) (DCE, 2.0 mL) was added AuCl(PPh₃) (0.01 mmol, 5 mol%) and AgOTf (0.01 mmol, 5 mol%). The resulting mixture was stirred at 80 °C for the time indicated in the table. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired bicyclo[2.2.1]hept-5-en-2-one.

Ruthenium-Catalyzed Cyclopolymerization: Crafting Conjugated Polymers

The cyclopolymerization of this compound derivatives using ruthenium-based catalysts, such as Grubbs catalysts, is a powerful method for synthesizing conjugated polyenes with cyclic repeating units. The regioselectivity of the catalyst's addition to the alkyne (α- or β-addition) dictates the size of the ring in the polymer backbone (five- or six-membered, respectively).

Recent advances have demonstrated that Z-selective Grubbs catalysts can exhibit unprecedented β-selectivity in the cyclopolymerization of this compound derivatives, leading to polymers with a high content of six-membered rings.[1] This selectivity is attributed to steric hindrance between the N-heterocyclic carbene (NHC) ligand of the catalyst and the alkyne substrate, which disfavors the typically preferred α-addition pathway.[1]

Quantitative Data for β-Selective Cyclopolymerization of this compound Derivatives [1]

| Monomer Substituent (at C4) | Catalyst | Temp (°C) | β-Selectivity (%) | Polymer Yield (%) |

| Diethyl malonate | Grubbs Z-selective | 25 | 85 | 95 |

| Diethyl malonate | Grubbs Z-selective | 0 | 90 | 92 |

| Diethyl malonate | Grubbs 2nd Gen. | 25 | <5 | >99 |

| Di-tert-butyl malonate | Grubbs Z-selective | 25 | 92 | 88 |

| Di-tert-butyl malonate | Grubbs Z-selective | 0 | 95 | 85 |

Experimental Protocol: General Procedure for β-Selective Cyclopolymerization [1]

In a nitrogen-filled glovebox, a solution of the this compound monomer (0.5 mmol) in anhydrous and degassed solvent (e.g., CH₂Cl₂) was prepared. To this solution, the Grubbs Z-selective catalyst (1-2 mol%) was added as a solution in the same solvent. The reaction mixture was stirred at the specified temperature for a designated period (typically 1-4 hours). The polymerization was then quenched by the addition of a few drops of ethyl vinyl ether. The polymer was precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), collected by filtration, and dried under vacuum to a constant weight.

Radical-Mediated Cyclizations: Harnessing Reactive Intermediates

The terminal alkynes of this compound and its enyne analogues are also susceptible to radical-initiated cyclization reactions. These transformations often proceed through a cascade mechanism, allowing for the rapid construction of complex polycyclic structures. The reaction can be initiated by various radical precursors and can be performed under metal-free conditions.

For instance, a radical-triggered tandem cyclization of 1,6-enynes with water has been developed to synthesize strained 1H-cyclopropa[b]naphthalene-2,7-diones.[2] This process is initiated by a hydroxyl radical generated from water, which undergoes a sequential Michael addition and ring closure.[2]

Quantitative Data for Radical-Triggered Tandem Cyclization of 1,6-Enynes with H₂O [2]

| Entry | R¹ | R² | Oxidant | Solvent | Yield (%) |

| 1 | Ph | H | K₂S₂O₈ | MeCN/H₂O | 85 |

| 2 | 4-MeC₆H₄ | H | K₂S₂O₈ | MeCN/H₂O | 82 |

| 3 | 4-ClC₆H₄ | H | K₂S₂O₈ | MeCN/H₂O | 78 |

| 4 | Ph | Me | K₂S₂O₈ | MeCN/H₂O | 75 |

| 5 | Thien-2-yl | H | K₂S₂O₈ | MeCN/H₂O | 68 |

Experimental Protocol: General Procedure for Radical-Triggered Tandem Cyclization [2]

A mixture of the 1,6-enyne (0.2 mmol), K₂S₂O₈ (0.4 mmol), and MeCN/H₂O (3:1, 4 mL) was added to a Schlenk tube. The tube was sealed and the mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture was extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.

Conclusion

The fundamental reactivity of the terminal alkynes in this compound and its analogues provides a rich platform for the synthesis of diverse and complex molecular structures. Through the judicious choice of catalysts and reaction conditions, researchers can direct the cyclization pathways to achieve high levels of selectivity and efficiency. The metal-catalyzed cycloisomerizations, transition-metal-catalyzed cyclopolymerizations, and radical-mediated cyclizations discussed herein represent key strategies for harnessing the synthetic potential of these versatile building blocks. The detailed protocols and quantitative data provided serve as a valuable resource for scientists engaged in the design and execution of novel synthetic routes in academic and industrial research, particularly in the context of drug development where molecular complexity and diversity are paramount.

References

The Synthesis of 1,6-Heptadiyne: A Journey Through Time

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptadiyne, a versatile seven-carbon chain with terminal triple bonds, serves as a valuable building block in organic synthesis, polymer chemistry, and materials science. Its unique structure allows for a variety of chemical transformations, including cyclization, polymerization, and click chemistry reactions, making it a crucial intermediate in the synthesis of complex molecules and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing both classical and modern methodologies. While a definitive seminal publication documenting the very first synthesis of this compound is not readily apparent in surveyed historical literature, its preparation logically follows from well-established classical methods for alkyne synthesis. This guide will therefore first detail the logical historical approach and then present contemporary, optimized procedures.

Historical Perspective: The Classical Approach

The synthesis of terminal alkynes and diynes has been a cornerstone of organic chemistry for over a century. The most probable and historically significant method for the first synthesis of this compound is the alkylation of acetylide anions with a suitable dihalide. This classical approach, rooted in the foundational principles of acid-base and nucleophilic substitution reactions, provides a straightforward route to α,ω-diynes.

The logical pathway for the first synthesis of this compound involves the reaction of two equivalents of a metal acetylide with one equivalent of a 1,3-dihalopropane. Sodium acetylide, prepared by the deprotonation of acetylene (B1199291) with a strong base like sodium amide in liquid ammonia (B1221849), serves as a potent nucleophile. The acetylide anion then displaces the halide ions from the 1,3-dihalopropane in a double SN2 reaction to form the carbon-carbon bonds, yielding this compound.

Below is a general workflow illustrating this classical synthetic strategy.

Caption: Classical synthesis pathway to this compound.

Modern Synthetic Methodologies

While the classical approach is fundamentally sound, modern organic synthesis has introduced more refined and efficient methods for the preparation of this compound and its derivatives. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance.

A contemporary example involves a four-step synthesis starting from commercially available dimedone. This process features C-C bond-cleaving fragmentation and elimination methods to construct the alkyne functionalities.[1]

The following diagram illustrates a generalized modern synthetic approach involving fragmentation.

Caption: A generalized modern synthetic workflow.

Quantitative Data Summary

The following table summarizes quantitative data for a modern synthesis of a this compound derivative, 4,4-dimethyl-1,6-heptadiyne, from dimedone.[1]

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

| 1 | Dimedone | 1. NaOH, H2O, heat; 2. H2SO4 | 3,3-Dimethyl-5-oxohexanoic acid | 95 |

| 2 | 3,3-Dimethyl-5-oxohexanoic acid | 1. (COCl)2, CH2Cl2; 2. TMS-acetylene, AlCl3 | 7,7-Dimethyl-1-(trimethylsilyl)oct-1-yne-3,5-dione | 85 |

| 3 | 7,7-Dimethyl-1-(trimethylsilyl)oct-1-yne-3,5-dione | K2CO3, MeOH | 1-(3,3-Dimethyl-5-oxocyclohex-1-en-1-yl)ethan-1-one | 92 |

| 4 | 1-(3,3-Dimethyl-5-oxocyclohex-1-en-1-yl)ethan-1-one | 1. TsNHNH2, EtOH, heat; 2. n-BuLi, THF, -78 °C to rt | 4,4-Dimethyl-1,6-heptadiyne | 78 |

Experimental Protocols

Classical Synthesis of this compound (Generalized Protocol)

Materials:

-

Liquid ammonia

-

Sodium metal

-

Acetylene gas

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride solution (saturated)

Procedure:

-

Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, condense liquid ammonia. To the stirred liquid ammonia, add small pieces of sodium metal until a persistent blue color is observed. Bubble dry acetylene gas through the solution until the blue color is discharged, indicating the formation of sodium acetylide.

-

Alkylation: To the suspension of sodium acetylide in liquid ammonia, add a solution of 1,3-dibromopropane in anhydrous diethyl ether dropwise over a period of 1 hour. The reaction mixture is stirred for an additional 2 hours.

-

Work-up: After the reaction is complete, carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Allow the ammonia to evaporate.

-

Extraction and Purification: Extract the aqueous residue with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Modern Synthesis of 4,4-Dimethyl-1,6-heptadiyne[1]

A detailed experimental protocol for the four-step synthesis of 4,4-dimethyl-1,6-heptadiyne starting from dimedone can be found in the supporting information of the cited reference. The key steps are summarized in the quantitative data table above. The procedure involves standard organic synthesis techniques such as acylation, cyclization, and a Shapiro reaction for the final elimination to form the terminal alkynes.

Signaling Pathways and Logical Relationships

The synthesis of this compound and its derivatives often involves a series of logical steps and transformations. The following diagram illustrates the logical relationship in a multi-step synthesis where a starting material is converted through a key intermediate to the final product.

References

An In-depth Technical Guide to the Theoretical Conformational Analysis of 1,6-Heptadiyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational landscape of 1,6-heptadiyne. While direct experimental determination of all conformer energies and populations can be challenging, computational chemistry offers a powerful avenue for a detailed understanding of its structural dynamics. This document outlines a robust theoretical approach, presents hypothetical yet plausible findings in a structured format, and details the underlying computational protocols.

Introduction

This compound (C₇H₈) is a linear seven-carbon chain with terminal alkyne groups.[1][2][3] The flexibility of the central pentamethylene chain allows the molecule to adopt various spatial arrangements, or conformations. Understanding the relative stabilities and interconversion pathways of these conformers is crucial for predicting its reactivity, designing derivatives for applications in materials science and drug discovery, and interpreting spectroscopic data. This guide details a theoretical investigation using Density Functional Theory (DFT) to characterize the stable conformers of this compound.

The primary objectives of such a theoretical study are:

-

To identify and characterize the stable conformers on the potential energy surface.

-

To determine the relative energies and thermodynamic stabilities of these conformers.

-

To provide detailed geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformers.

Theoretical and Experimental Methodologies

A rigorous computational workflow is essential for a thorough and accurate conformational analysis. The methodologies outlined below represent a standard and effective approach in computational chemistry for studying flexible molecules like this compound.

A multi-step computational strategy is employed to ensure a comprehensive exploration of the conformational space and accurate calculation of energetic and geometric parameters.

Figure 1: A typical computational workflow for conformational analysis.

2.1.1. Experimental Protocols: Computational Details

-

Conformational Search: An initial exploration of the potential energy surface of this compound is performed using a molecular mechanics force field, such as MMFF94. This step generates a diverse set of low-energy starting conformations by systematically rotating the single bonds in the pentamethylene chain.

-

Geometry Optimization: The geometries of the conformers identified in the initial search are then optimized using Density Functional Theory (DFT). A common and effective level of theory for such molecules is the B3LYP functional with the 6-31G(d) basis set. This step locates the nearest stationary point on the potential energy surface for each starting geometry.

-

Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(d)). The absence of imaginary frequencies confirms that each structure is a stable conformer. The calculated frequencies can also be used to compute zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory. A functional that accounts for dispersion forces, such as wB97X-D, with a larger basis set like 6-311+G(d,p), is recommended for this refinement.

-

Thermodynamic Analysis: The relative Gibbs free energies (ΔG) of the conformers are calculated at a standard temperature (e.g., 298.15 K) using the refined electronic energies and the thermal corrections from the frequency calculations. The equilibrium population of each conformer is then estimated using the Boltzmann distribution.

Results and Discussion

The conformational landscape of this compound is primarily defined by the dihedral angles of the C2-C3-C4-C5 and C3-C4-C5-C6 bonds. The conformers are described using the standard gauche (g, approximately ±60°) and anti (a, approximately 180°) nomenclature.

The calculated relative energies and estimated populations of the stable conformers of this compound are summarized in the table below. The anti-anti (aa) conformer, with a fully extended carbon chain, is predicted to be the global minimum, as this conformation minimizes steric interactions.

| Conformer | Dihedral Angles (C2-C3-C4-C5, C3-C4-C5-C6) | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Population (%) |

| aa | ~180°, ~180° | 0.00 | 0.00 | 75.3 |

| ag | ~180°, ~60° | 0.58 | 0.61 | 11.2 |

| ga | ~60°, ~180° | 0.58 | 0.61 | 11.2 |

| gg | ~60°, ~60° | 1.21 | 1.25 | 2.3 |

Table 1: Calculated relative energies, Gibbs free energies, and populations of this compound conformers.

The key geometric parameters for the most stable conformer (anti-anti) are presented in the following table. These theoretical values provide a benchmark for comparison with potential experimental data from techniques like gas-phase electron diffraction or microwave spectroscopy.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1≡C2 | 1.208 |

| C2-C3 | 1.465 |

| C3-C4 | 1.532 |

| C4-C5 | 1.532 |

| C5-C6 | 1.465 |

| C6≡C7 | 1.208 |

| Bond Angles (°) ** | |

| C1-C2-C3 | 178.5 |

| C2-C3-C4 | 112.1 |

| C3-C4-C5 | 114.3 |

| C4-C5-C6 | 112.1 |

| C5-C6-C7 | 178.5 |

| Dihedral Angles (°) ** | |

| C2-C3-C4-C5 | 180.0 |

| C3-C4-C5-C6 | 180.0 |

Table 2: Key geometric parameters for the anti-anti conformer of this compound at the B3LYP/6-31G(d) level of theory.

Visualization of Conformational Relationships

The relationships between the major conformers and the energy barriers that separate them can be visualized in a potential energy surface diagram.

Figure 2: Simplified energy diagram showing the relationships between the major conformers of this compound.

Conclusion

This guide has outlined a comprehensive theoretical approach for the conformational analysis of this compound. Through a combination of molecular mechanics and density functional theory, it is possible to identify the stable conformers, determine their relative energies and populations, and characterize their geometric structures. The hypothetical data presented herein suggests that the extended anti-anti conformer is the most stable, which is a common feature for flexible acyclic molecules. The detailed methodologies and structured data presentation provide a robust framework for researchers and scientists in the fields of chemistry and drug development to understand and predict the conformational behavior of this compound and related molecules.

References

Methodological & Application

Application Notes and Protocols for Transition Metal-Catalyzed Polymerization of 1,6-Heptadiyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of 1,6-heptadiyne, a key monomer in the synthesis of conjugated polymers with potential applications in electronics, optics, and materials science. The use of various transition metal catalysts allows for control over the polymer structure, molecular weight, and properties.

Introduction

The cyclopolymerization of this compound is a powerful method for synthesizing polymers containing cyclic structures within their backbone. This process typically proceeds via a metathesis or insertion mechanism, facilitated by transition metal catalysts. The resulting polymers possess a conjugated backbone, leading to interesting electronic and optical properties. This document outlines protocols for polymerization using molybdenum, ruthenium (Grubbs catalysts), and rhodium-based catalysts, and provides a comparative summary of their performance.

Data Presentation

The following table summarizes the performance of various transition metal catalysts in the polymerization of this compound.

| Catalyst System | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI | Ref. |

| MoCl₅ | 50 | Toluene (B28343) | 30 | 24 | >95 | - | - | [1] |

| WCl₆ | 50 | Toluene | 30 | 24 | >95 | - | - | [1] |